REACTION_CXSMILES
|
[O-]Cl=O.[Na+].[CH3:5][O:6][C:7](=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[O:15])=[C:10]([F:16])[CH:9]=1.S(=O)(=O)([OH:20])N.[O-]S([O-])=O.[Na+].[Na+].Cl>O.CC#N>[CH3:5][O:6][C:7](=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([C:14]([OH:20])=[O:15])=[C:10]([F:16])[CH:9]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
0.13 mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl=O.[Na+]
|
Name
|
|
Quantity
|
0.12 mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)C=O)F)=O
|
Name
|
|
Quantity
|
0.13 mol
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
The crystals are collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether/hexane (1:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C(=O)O)C=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |